![molecular formula C17H12ClN3OS2 B2770454 (E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide CAS No. 865544-23-6](/img/structure/B2770454.png)

(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “6-Chloro-3-ethylbenzo[d]thiazol-2(3H)-one” is a heterocyclic aromatic compound . It has a molecular weight of 213.68 and a molecular formula of C9H8ClNOS .

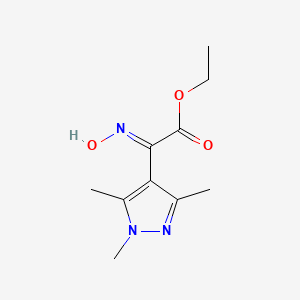

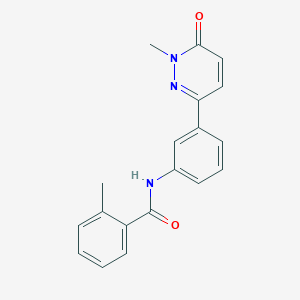

Molecular Structure Analysis

The molecular structure of “6-Chloro-3-ethylbenzo[d]thiazol-2(3H)-one” consists of a benzothiazole ring with a chlorine atom at the 6th position and an ethyl group at the 3rd position .

Physical And Chemical Properties Analysis

The compound “6-Chloro-3-ethylbenzo[d]thiazol-2(3H)-one” is stored in a dry environment at 2-8°C . The boiling point of this compound is not specified .

Scientific Research Applications

Antibacterial and Antimicrobial Properties

Research on benzothiazole derivatives, such as those involving the synthesis and QSAR studies of 2-amino benzo[d]thiazolyl substituted compounds, has highlighted promising antibacterial activity against pathogens like Staphylococcus aureus and Bacillus subtilis without cytotoxicity to mammalian cells. This suggests that derivatives within this chemical family, including potentially (E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide, could serve as bases for developing new antibacterial agents (Palkar et al., 2017).

Anticancer Activity

Another significant area of research is the development of benzothiazole derivatives as anticancer agents. Various substitutions on the benzothiazole scaffold have been shown to modulate antitumor properties, indicating that specific compounds in this family could have potential as anticancer therapies. This opens up possibilities for the exploration of (E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide in oncological research to determine its efficacy against different cancer cell lines (Osmaniye et al., 2018).

Synthetic Applications

In synthetic chemistry, benzothiazole compounds have been utilized as building blocks for constructing complex molecular architectures. Their reactivity and structural motifs provide a foundation for synthesizing a wide range of heterocyclic compounds, which could have applications in material science, drug development, and as intermediates in organic synthesis. The exploration of (E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide in such contexts could reveal novel synthetic pathways and applications in designing new molecules (Janardhan et al., 2014).

properties

IUPAC Name |

N-(6-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)-1,3-benzothiazole-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClN3OS2/c1-2-21-13-6-4-11(18)8-15(13)24-17(21)20-16(22)10-3-5-12-14(7-10)23-9-19-12/h3-9H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXJVTWPTAYAEQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=CC4=C(C=C3)N=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClN3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-chloro-1-(4-chlorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2770371.png)

![methyl (2Z)-3-[(4-chlorophenyl)amino]-2-[(4-methoxyphenyl)sulfonyl]acrylate](/img/structure/B2770376.png)

![1-[4-(2-methylphenoxy)butyl]-1H-1,2,3-benzotriazole](/img/structure/B2770378.png)

![5-[3-(4-chloroanilino)acryloyl]-1-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-3-(4-fluorobenzyl)-2,4(1H,3H)-pyrimidinedione](/img/structure/B2770385.png)

![(E)-1-(4-((4-chlorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)-3-(furan-2-yl)prop-2-en-1-one](/img/structure/B2770390.png)

![Ethyl 2-[[2-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]acetyl]amino]-4-(4-fluorophenyl)thiophene-3-carboxylate](/img/structure/B2770391.png)